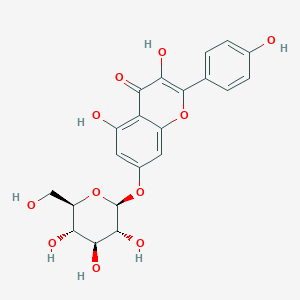

kaempferol 7-O-glucoside

Description

kaempferol 7-O-glucoside is a natural product found in Spiranthes vernalis, Allium hirtifolium, and other organisms with data available.

See also: Ginkgo (part of).

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWHZCPMOQGCDQ-HMGRVEAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029781 |

Source

|

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-07-6 |

Source

|

| Record name | Kaempferol 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of Kaempferol 7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 7-O-glucoside, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a particular focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in various plants, are renowned for their health-promoting properties. Among these, kaempferol and its glycosides have been extensively studied. This compound, a specific glycosidic derivative of kaempferol, has demonstrated a range of biological effects that position it as a promising candidate for therapeutic development. This guide will delve into the molecular mechanisms and experimental evidence supporting its key biological activities.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, it has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Molecular Mechanisms

The anti-inflammatory action of this compound is primarily mediated through the inhibition of the NF-κB, AP-1, and JAK-STAT signaling pathways.[1] In LPS-stimulated RAW 264.7 macrophages, it has been observed to decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Signaling Pathways

.dot

Caption: Anti-inflammatory signaling pathway of this compound.

Quantitative Data

| Parameter | Cell Line | IC50 (µM) | Reference |

| T-cell Proliferation Inhibition | ConA-activated T-cells | >100 | [2] |

| NO Production Inhibition | LPS-induced RAW 264.7 | >100 | [2] |

Anticancer Activity

This compound has demonstrated notable anticancer properties in various cancer cell lines. Its mechanisms of action include inducing cell cycle arrest and apoptosis.

Molecular Mechanisms

Studies have shown that this compound can induce G2/M phase arrest in HeLa human cervix carcinoma cells.[3] This is associated with a decrease in Cyclin B1 and Cdk1 levels in a p53-independent manner.[3] Furthermore, it promotes apoptosis, which is confirmed by characteristic morphological changes, DNA fragmentation, and an increased sub-G1 population.[3] The apoptotic pathway involves the inhibition of NF-κB nuclear translocation and modulation of the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway.[3]

Signaling Pathways

.dot

References

- 1. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol-7-O-beta-D-glucoside (KG) isolated from Smilax china L. rhizome induces G2/M phase arrest and apoptosis on HeLa cells in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferol 7-O-glucoside Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 7-O-glucoside, a significant flavonoid glycoside, is widely distributed throughout the plant kingdom and is recognized for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its biosynthesis, the enzymes involved, and the complex regulatory networks that govern its production in plants. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this valuable natural compound.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a specific glycosylation event. The pathway can be broadly divided into two major stages: the synthesis of the kaempferol aglycone and the subsequent attachment of a glucose moiety at the 7-hydroxyl position.

Phenylpropanoid Pathway and Flavonoid Biosynthesis

The journey to kaempferol begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This molecule serves as a key precursor for a wide array of secondary metabolites, including flavonoids. The core flavonoid biosynthetic pathway then proceeds as follows:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol aglycone, kaempferol.

The Final Glucosylation Step

The biosynthesis of this compound is completed by the action of a specific UDP-dependent glycosyltransferase (UGT). These enzymes catalyze the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of kaempferol. This glycosylation step is crucial as it enhances the solubility, stability, and bioavailability of the flavonoid.[1][2][3] Several UGTs with 7-O-glucosyltransferase activity towards flavonoids have been identified and characterized in various plant species.

References

chemical structure and properties of kaempferol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 7-O-glucoside, a naturally occurring flavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its chemical structure, physicochemical characteristics, and biological activities, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols for extraction, isolation, and biological evaluation are presented, alongside visualizations of key signaling pathways modulated by this compound. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as populnin, is a flavonoid where the hydrogen at position 7 of kaempferol is replaced by a β-D-glucopyranosyl moiety.[1] This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, kaempferol.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 7-(β-D-Glucopyranosyloxy)-3,4′,5-trihydroxyflavone[2] |

| Systematic IUPAC Name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one[2] |

| CAS Number | 16290-07-6[1][3] |

| Molecular Formula | C₂₁H₂₀O₁₁[2][3][4][5] |

| Molecular Weight | 448.38 g/mol [2][5] |

| SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 269-271 °C | [5][6] |

| Boiling Point (Predicted) | 810.2 ± 65.0 °C | [5] |

| Solubility | Soluble in DMSO, methanol, and ethanol. Slightly soluble in water. | [3][5][6][7] |

| pKa (Predicted) | 5.94 ± 0.40 | [6][8] |

| logP (Predicted) | 0.19 - 0.33 | [7] |

Pharmacological Properties and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2] This effect is mediated through the inhibition of key signaling pathways.

-

NF-κB Pathway: The compound inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2]

-

AP-1 Pathway: It reduces the activity of activator protein-1 (AP-1) by inhibiting the expression of c-Fos in the nucleus.[2]

-

JAK-STAT Pathway: this compound abrogates the LPS-induced phosphorylation of STAT1 and STAT3 by inhibiting the phosphorylation of their upstream activating kinases, JAK1 and JAK2.[2]

Anticancer Activity

This compound has demonstrated significant anticancer activity against various cancer cell lines, including HeLa human cervix carcinoma cells.[8] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: It induces G2/M phase growth arrest, which is associated with a decrease in the levels of Cyclin B1 and Cdk1 in a p53-independent manner.[8]

-

Apoptosis Induction: The compound triggers apoptosis through the mitochondrial pathway, evidenced by the up-regulation of Bax and down-regulation of Bcl-2.[8] It also inhibits the nuclear translocation of NF-κB, a key regulator of cell survival.[8] The anticancer effects of the aglycone, kaempferol, are also well-documented and involve the modulation of pathways such as PI3K/AKT/mTOR and MAPK.[6]

Experimental Protocols

Extraction and Isolation from Plant Material

This protocol provides a general method for the extraction and isolation of kaempferol glycosides from dried plant material.[5][9]

Materials:

-

Dried and powdered plant material

-

60% Ethanol

-

Methanol

-

Water

-

MCI gel CHP20P column

-

Sephadex LH-20 column

-

Silica gel

-

ODS column

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the dried plant material with 60% ethanol at room temperature for 48 hours. Filter the extract and repeat the extraction process. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Initial Fractionation: Suspend the crude extract in water and apply it to an MCI gel CHP20P column. Elute successively with water, and increasing concentrations of methanol (40%, 60%, 80%, 100%) to obtain several fractions.

-

Column Chromatography:

-

Subject the methanol fractions to Sephadex LH-20 column chromatography, eluting with methanol to yield sub-fractions.

-

Further purify the sub-fractions using Open Column Chromatography (ODS CC) with a water-methanol gradient.

-

Finally, utilize silica gel column chromatography with a suitable solvent system (e.g., dichloromethane:methanol:water) to isolate the pure this compound.

-

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

HPLC Analysis

A High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of this compound.

Instrumentation and Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detector at a wavelength of 265 nm.[10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve the extract or isolated compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11]

Materials:

-

DPPH solution in methanol

-

This compound solution in methanol (various concentrations)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Add 100 µL of various concentrations of the sample or standard to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant pharmacological potential. Its anti-inflammatory and anticancer activities, mediated through the modulation of multiple key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to extract, quantify, and evaluate the biological efficacy of this valuable flavonol glycoside. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol-7-O-beta-D-glucoside (KG) isolated from Smilax china L. rhizome induces G2/M phase arrest and apoptosis on HeLa cells in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ijariie.com [ijariie.com]

- 11. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Kaempferol 7-O-glucoside: A Technical Guide for Researchers

An In-depth Exploration of the Isolation, Characterization, and Biological Activity of a Prominent Flavonol Glycoside

Kaempferol 7-O-glucoside, a naturally occurring flavonol glycoside, has emerged as a compound of significant interest to the scientific community, demonstrating a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of its discovery, detailed protocols for its isolation, a compilation of its quantitative biological data, and a visualization of its modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Discovery and Natural Occurrence

The history of this compound is intertwined with the broader exploration of flavonoids, a class of polyphenolic secondary metabolites in plants. The foundational kaempferol structure was first identified by the British chemist Arthur George Perkin in the early 20th century during his extensive research on natural dyes, isolating it from the tea plant, Camellia sinensis.

While a definitive first report of the isolation of this compound is not easily traced, its identification has been documented in a diverse array of plant species over the years. This wide distribution underscores its ecological significance and has made it an accessible target for phytochemical investigation.

Table 1: Prominent Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Smilax china | Smilacaceae | Rhizome |

| Asplenium rhizophyllum | Aspleniaceae | Fern fronds |

| Cudrania tricuspidata | Moraceae | Leaves |

| Cassia renigera | Fabaceae | Flowers |

| Neocheiropteris palmatopedata | Polypodiaceae | Roots[1] |

| Lindera neesiana | Lauraceae | Leaves and Twigs |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices typically involves solvent extraction followed by a series of chromatographic separations. The following protocol is a representative example based on methodologies reported for the isolation of kaempferol glycosides from Lindera neesiana.

General Extraction Procedure

-

Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves) is subjected to maceration with a hydroalcoholic solvent, such as 60-80% ethanol, at room temperature for 24-48 hours. This process is often repeated to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound, being a moderately polar glycoside, will predominantly partition into the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by the addition of a more polar solvent (e.g., methanol or ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light. Fractions containing the target compound are pooled.

-

Further Purification: If necessary, further purification can be achieved through repeated column chromatography or by using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

References

An In-Depth Technical Guide on the Antioxidant Mechanism of Action of Kaempferol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 7-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanism of action of this compound. It delves into its direct radical scavenging capabilities, its modulatory effects on crucial antioxidant enzymes, and its intricate interplay with the Nrf2-Keap1 signaling pathway, a master regulator of cellular antioxidant responses. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of the key molecular pathways to facilitate further research and drug development endeavors.

Direct Radical Scavenging Activity

This compound exhibits direct antioxidant activity by donating a hydrogen atom to neutralize free radicals, thereby interrupting the radical chain reactions that lead to oxidative damage. The efficacy of this scavenging activity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this activity, with lower values indicating higher antioxidant potency.

Quantitative Data on Radical Scavenging

The following table summarizes the reported IC50 values for the radical scavenging activity of this compound and its aglycone, kaempferol, for comparative purposes. It is important to note that the glycosylation at the 7-O position can influence the antioxidant capacity.

| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |

| This compound | DPPH | 51.09 | ~22.9 | [1] |

| Kaempferol | DPPH | 47.93 | ~13.7 | [2] |

| This compound | ABTS | Not specified | 15.2 | [2] |

| Kaempferol | ABTS | 0.337 | ~0.096 | [2] |

Note: Conversion between µM and µg/mL is based on the molar mass of each compound (Kaempferol: 286.24 g/mol ; this compound: 448.38 g/mol ). Values presented are as reported in the cited literature.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating the activity and expression of key endogenous antioxidant enzymes. These enzymes form the first line of defense against reactive oxygen species (ROS) within the cell.

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals.

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides by utilizing glutathione (GSH).

Studies have shown that treatment with kaempferol and its glycosides can lead to an increase in the activity of these crucial enzymes, thereby enhancing the cell's capacity to neutralize ROS.[3]

Activation of the Nrf2-Keap1 Signaling Pathway

A pivotal mechanism underlying the indirect antioxidant activity of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[5]

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4] This leads to the upregulation of a battery of protective enzymes and proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[6]

-

NAD(P)H:quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

While the precise molecular interaction is still under investigation, evidence suggests that kaempferol and its glycosides may modulate upstream signaling kinases such as PI3K/Akt and MAPKs, which in turn can influence the Nrf2-Keap1 interaction.[4][7] Computational studies also suggest that kaempferol glycosides may have a binding affinity for Keap1, potentially disrupting the Keap1-Nrf2 complex.[8][9]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. mdpi.com [mdpi.com]

- 5. oxfordbiomed.com [oxfordbiomed.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad.com [bio-rad.com]

The Anti-Inflammatory Properties of Kaempferol 7-O-Glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 7-O-glucoside (KPG), a naturally occurring flavonol glycoside, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of KPG, with a focus on its impact on key signaling pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and presents visual representations of the signaling cascades modulated by this compound. The information collated herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic modulation of inflammatory pathways is, therefore, a cornerstone of modern drug discovery.

This compound, a flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory activity in numerous in vitro and in vivo studies. Its mechanism of action is multifaceted, primarily involving the suppression of pro-inflammatory mediators through the modulation of critical intracellular signaling pathways. This whitepaper will delve into the core mechanisms of KPG's anti-inflammatory action, providing a comprehensive resource for researchers in the field.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators in immune cells, particularly macrophages. This is achieved through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT).

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to potently inhibit the NF-κB pathway.[1] Studies in LPS-stimulated RAW 264.7 macrophages have demonstrated that KPG treatment leads to a dose-dependent reduction in the nuclear translocation of the p65 subunit of NF-κB.[1] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα.[1]

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Kaempferol and its glycosides have been reported to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli.[2] This inhibition contributes to the downstream suppression of pro-inflammatory gene expression.

Attenuation of JAK-STAT Signaling

The JAK-STAT pathway is another critical signaling cascade in the inflammatory response, particularly in response to cytokines. This compound has been found to interfere with this pathway by inhibiting the phosphorylation of JAK proteins, which in turn prevents the activation and nuclear translocation of STAT transcription factors.[3]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the dose-dependent inhibitory effects of KPG on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) | Reference |

| 10 | Data not available | Data not available | [4] |

| 25 | Significant Inhibition | Significant Inhibition | [4] |

| 50 | Potent Inhibition | Potent Inhibition | [4] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) | Reference |

| 12.5 | Data not available | Significant Inhibition | Data not available | [5] |

| 25 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [4] |

| 50 | Potent Inhibition | Potent Inhibition | Potent Inhibition | [4] |

Note: "Significant" and "Potent" are used where specific percentages were not provided in the abstract, but a clear dose-dependent effect was reported.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this whitepaper to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).[6][7]

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[8]

Western Blot Analysis

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, and loading controls like β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10]

Luciferase Reporter Gene Assay

-

Purpose: To measure the transcriptional activity of transcription factors like AP-1.

-

Methodology: Cells are transiently co-transfected with a luciferase reporter plasmid containing AP-1 binding sites and a Renilla luciferase control vector. After treatment with KPG and/or an inflammatory stimulus, cell lysates are prepared, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.[11][12]

Conclusion

This compound exhibits robust anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT. Its ability to suppress the production of a wide range of pro-inflammatory mediators, as demonstrated by the quantitative data presented, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this whitepaper serve as a valuable resource for researchers seeking to further investigate the pharmacological activities of this promising natural product. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

- 1. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]

Kaempferol 7-O-glucoside: A Potential Therapeutic Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 7-O-glucoside, a flavonoid glycoside found in various medicinal plants, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of its biological activities, underlying mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Therapeutic Potential and Biological Activities

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are attributed to its ability to modulate key signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This inhibition is mediated through the downregulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT).[3]

Anti-Cancer Activity

In the realm of oncology, this compound has shown significant anti-cancer potential against various cancer cell lines.[4][5] Its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[4][5] These processes are associated with the modulation of the NF-κB pathway and the expression of apoptosis-related proteins.[4]

Neuroprotective Effects

Emerging evidence suggests a neuroprotective role for kaempferol glycosides in the context of ischemic stroke.[6][7] In animal models of transient focal cerebral ischemia, administration of kaempferol glycosides has been shown to reduce neurological deficits, decrease infarct volume, and protect against neuronal damage.[6][7] These beneficial effects are linked to the inhibition of neuroinflammation and the modulation of NF-κB and STAT3 signaling pathways.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Model System | Parameter | IC50 / Value | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Potently inhibited | [1][2] |

| Prostaglandin E2 (PGE2) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Potently inhibited | [1][2] |

| TNF-α, IL-1β, IL-6 Production Inhibition | LPS-stimulated RAW 264.7 macrophages | - | Potently inhibited | [1][2] |

| In vitro anti-inflammatory activity | - | IC50 | 90.82 ± 2.34 µg/mL | [3] |

Table 2: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Parameter | EC50 / IC50 | Reference |

| HeLa | Cervical Carcinoma | - | Most sensitive among a panel of cancer cells | [4][5] |

| K562 | Leukemia | IC50 | > 100 μM (for this compound) | [8] |

| A431 | Epidermoid Carcinoma | IC50 | > 100 μM (for this compound) | [8] |

| HepG2 | Human Hepatoma | IC50 | > 100 μM (for this compound) | [8] |

| CT26 | Mouse Colon Cancer | IC50 | > 100 μM (for this compound) | [8] |

| B16F1 | Mouse Melanoma | IC50 | > 100 μM (for this compound) | [8] |

Table 3: Neuroprotective Effects of Kaempferol Glycosides in a Rat Model of Transient Focal Stroke (2h MCAO / 22h Reperfusion)

| Treatment | Neurological Deficit Score (at 22h reperfusion) | Infarct Volume (% of hemisphere) | Reference |

| Vehicle | 3.27 ± 0.19 | Not specified | [6] |

| Kaempferol-3-O-rutinoside (10 mg/kg) | 1.89 ± 0.20 | Not specified | [6] |

| Kaempferol-3-O-glucoside (7.5 mg/kg) | 2.00 ± 0.14 | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 96-well plates at a suitable density.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Collect the cell culture supernatant as described above.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB Signaling Pathway

This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blotting.

a. Protein Extraction and Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IKK, p-IκBα, p-p65, and β-actin (as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations; a general starting point is 1:1000.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay for Anti-Cancer Activity

This protocol details the MTT assay to assess the cytotoxic effects of this compound on cancer cells (e.g., HeLa).[9][10][11][12]

a. Cell Seeding and Treatment:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9][10]

-

Treat the cells with various concentrations of this compound for 24-72 hours.[11][12]

b. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[9][10]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10][12]

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Transient Focal Cerebral Ischemia Model in Rats

This protocol describes the induction of a transient middle cerebral artery occlusion (MCAO) model in rats to evaluate the neuroprotective effects of kaempferol glycosides.[7][13][14]

a. Animal Preparation:

-

Use male Sprague-Dawley rats (250-300 g).[6]

-

Anesthetize the rats (e.g., with isoflurane).

b. MCAO Surgery:

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, withdraw the suture to allow reperfusion.[7][13][14]

c. Drug Administration and Neurological Scoring:

-

Administer kaempferol glycosides intravenously at the beginning of reperfusion.[6]

-

Assess neurological deficits at 22 hours post-reperfusion using a scoring system such as the Zea Longa score:[15][16]

-

0: No neurological deficit

-

1: Incomplete extension of the contralateral forelimb

-

2: Circling to the contralateral side

-

3: Falling to the contralateral side

-

4: No spontaneous walking with a depressed level of consciousness

-

d. Infarct Volume Measurement:

-

After 24 hours of reperfusion, sacrifice the animals and remove the brains.

-

Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Calculate the infarct volume as a percentage of the total brain volume.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows of the described experimental protocols.

Signaling Pathway Diagrams

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Apoptosis induction pathway by this compound.

Experimental Workflow Diagrams

Caption: Workflow for in vitro anti-inflammatory assay.

Caption: Workflow for MTT cell viability assay.

Conclusion

This compound holds significant promise as a therapeutic agent due to its multifaceted biological activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this natural compound for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex preclinical models, is warranted to fully elucidate its therapeutic potential.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. koreascience.kr [koreascience.kr]

- 3. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaempferol-7-O-beta-D-glucoside (KG) isolated from Smilax china L. rhizome induces G2/M phase arrest and apoptosis on HeLa cells in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. atcc.org [atcc.org]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Bioinformatics Identification and Experimental Validation of Ferroptosis- and Immune Infiltration-Associated Biomarkers in Ischemic Stroke | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

In Vitro Anticancer Activity of Kaempferol 7-O-Glucoside: A Technical Guide

Introduction

Kaempferol 7-O-glucoside, a flavonoid glycoside, is a natural compound found in various plants. It is a derivative of kaempferol, a well-studied flavonol known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The addition of a glucose moiety at the 7-hydroxyl group alters its physicochemical properties, such as solubility and bioavailability, which in turn influences its biological activity. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Cytotoxic and Anti-proliferative Activity

This compound has demonstrated selective cytotoxic effects against various cancer cell lines, with notably lower toxicity towards normal human cells.[3][4] Its anti-proliferative activity is typically evaluated using colorimetric assays such as the MTT assay, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key parameters used to quantify its potency.

Data Presentation: In Vitro Efficacy

The following table summarizes the quantitative data on the cytotoxic effects of this compound across different human cancer cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / GI50 Value | Reference |

| HeLa | Cervical Carcinoma | MTT | Not Specified | GI50: 33.6 µg/mL | [5] |

| HepG2 | Hepatocellular Carcinoma | MTT | 24 h | > 100 µM | [1][6] |

| CT26 | Mouse Colon Cancer | MTT | 24 h | > 100 µM | [6] |

| B16F1 | Mouse Melanoma | MTT | 24 h | > 100 µM | [6] |

Note: Studies indicate that the aglycone, kaempferol, often shows significantly higher cytotoxic activity compared to its glycoside derivatives like this compound.[1][6]

Mechanisms of Anticancer Action

The anticancer effects of this compound are primarily attributed to its ability to induce cell cycle arrest and apoptosis (programmed cell death). These processes are orchestrated through the modulation of key signaling pathways that regulate cell proliferation and survival.

Induction of G2/M Cell Cycle Arrest

This compound has been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.[3][4] This blockade prevents cells from entering mitosis, thereby halting their division. The mechanism involves the downregulation of key regulatory proteins, including Cyclin B1 and Cyclin-Dependent Kinase 1 (Cdk1), which are essential for the G2/M transition.[3] This effect appears to be independent of the p53 tumor suppressor protein.[3][4]

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[3] This is evidenced by characteristic morphological changes in cells, DNA fragmentation, and an increase in the sub-G1 apoptotic population in flow cytometry analysis.[3][4] The key molecular events include:

-

Inhibition of NF-κB: It inhibits the nuclear translocation of NF-κB, a transcription factor that promotes cell survival by upregulating anti-apoptotic proteins.[3]

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3]

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3, which cleave essential cellular substrates such as PARP, ultimately leading to cell death.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anticancer activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Methodology:

-

Cell Plating: Seed cancer cells into a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only blank.[9]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[9]

-

MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10][11]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7][8]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[10] Measure the absorbance (Optical Density, OD) using a microplate reader at a wavelength of 570 nm.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance of the medium-only blank. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at approximately 200 x g for 5-10 minutes at 4°C.[12]

-

Washing: Discard the supernatant and wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).[12]

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology.[13] Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).[12][14]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent dye that intercalates with DNA, and RNase A to prevent the staining of double-stranded RNA.[12]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[12]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content frequency histogram, which quantifies the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a G2/M arrest. Apoptotic cells may appear as a "sub-G1" peak due to DNA fragmentation.[12]

Apoptosis Detection (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and their substrates (e.g., PARP).[15][16]

Methodology:

-

Cell Lysate Preparation: After treatment, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP). Following washes, incubate the membrane with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[17]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with the HRP to produce light.[17]

-

Signal Capture and Analysis: Capture the chemiluminescent signal using an imaging system. The appearance of cleaved forms of caspases and PARP, or changes in the levels of Bcl-2 family proteins, indicates the induction of apoptosis.[15][17] Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

This compound demonstrates notable in vitro anticancer activity, particularly against cervical carcinoma cells. Its mechanism of action is multifaceted, involving the induction of G2/M phase cell cycle arrest through the downregulation of Cdk1 and Cyclin B1, and the triggering of apoptosis via the intrinsic mitochondrial pathway. This is characterized by the modulation of NF-κB and Bcl-2 family proteins, leading to caspase activation. While its potency may be lower than its aglycone counterpart, its selective action against cancer cells highlights its potential as a candidate for further investigation in cancer chemotherapy. The standardized protocols outlined in this guide provide a robust framework for the continued exploration of this compound and other natural compounds in oncology research.

References

- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kaempferol-7-O-beta-D-glucoside (KG) isolated from Smilax china L. rhizome induces G2/M phase arrest and apoptosis on HeLa cells in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]

- 6. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells | MDPI [mdpi.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Bioavailability and Metabolism of Kaempferol 7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a ubiquitous dietary flavonol, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4][5] In nature, kaempferol predominantly exists as glycoside derivatives, with kaempferol 7-O-glucoside being a notable example. The bioavailability and metabolic fate of these glycosides are critical determinants of their physiological activity. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its aglycone, kaempferol. It details the intricate metabolic pathways, including deglycosylation by intestinal microbiota, phase I and phase II metabolism in the enterocytes and liver, and subsequent circulation and excretion of metabolites. Quantitative pharmacokinetic data from various preclinical and clinical studies are summarized, and the experimental protocols employed in this research are described. Furthermore, this guide visualizes the key metabolic and signaling pathways influenced by kaempferol and its metabolites, offering a valuable resource for researchers in the fields of pharmacology, nutrition, and drug development.

Introduction

Kaempferol (3, 4′, 5, 7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plant-based foods, such as tea, broccoli, kale, and onions.[2][6] It is typically present in these sources as O-glycosides, where a sugar moiety is attached to one of its hydroxyl groups.[7] The type and position of the sugar conjugate significantly influence the bioavailability and bioactivity of the parent flavonoid.[7][8] this compound, also known as populnin, is one such derivative where a glucose molecule is attached at the 7-hydroxyl position.[9][10] Understanding the journey of this compound through the body is paramount to harnessing its therapeutic potential.

Bioavailability and Pharmacokinetics

The bioavailability of kaempferol from its glycosidic forms is generally low and exhibits considerable interindividual variation.[2][4][5] The absorption of kaempferol glycosides is largely dependent on the initial hydrolysis of the sugar moiety.[11]

Absorption

Kaempferol glycosides, being polar molecules, are not readily absorbed in their intact form.[7] The primary site of absorption for flavonoids like kaempferol is the small intestine.[7] The absorption process for this compound involves several key steps:

-

Deglycosylation: Intestinal microbiota in the large intestine play a crucial role in hydrolyzing the glycosidic bond, releasing the aglycone, kaempferol.[7][12] Some membrane-bound enzymes in enterocytes, such as lactase phlorizin hydrolase, can also facilitate the breakdown of glucosides before absorption.[7][13]

-

Aglycone Absorption: The resulting kaempferol aglycone, being more lipophilic, can be absorbed by enterocytes via passive diffusion.[7] Evidence also suggests the involvement of facilitated diffusion or active transport mechanisms.[7]

Distribution and Metabolism

Once absorbed, kaempferol undergoes extensive metabolism, primarily in the enterocytes and the liver.[7][12] This biotransformation involves both phase I and phase II metabolic reactions.

-

Phase I Metabolism: This can include oxidation and O-demethylation.[7] For instance, kaempferol can be metabolized to quercetin through oxidation.[6]

-

Phase II Metabolism: The most significant metabolic pathway for kaempferol is conjugation, which increases its water solubility and facilitates excretion. The main conjugation reactions are:

The resulting metabolites, primarily glucuronide and sulfate conjugates, are the predominant forms of kaempferol circulating in the bloodstream.[8][12] These conjugates can be transported to various tissues before being eliminated.[7]

Excretion

The conjugated metabolites of kaempferol are primarily excreted in the urine and bile.[7] Studies in humans have shown that only a small percentage of the ingested kaempferol dose is excreted in the urine within 24 hours, suggesting extensive metabolism and potential accumulation in tissues.[2] Some metabolites can also be excreted in feces after C-ring fission of the flavonoid structure by gut microbiota, leading to the formation of simpler phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol.[7][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for kaempferol and its metabolites from various studies.

| Compound | Species | Dose | Cmax | Tmax | AUC | Bioavailability (F) | Urinary Excretion | Reference |

| Kaempferol (from Endive) | Human | 9 mg | 0.1 µM | 5.8 h | - | - | ~1.9% in 24h | [2] |

| Kaempferol | Rat | 10 mg/kg IV | - | - | - | - | - | [2] |

| Kaempferol | Rat | 25 mg/kg IV | - | - | - | - | - | [2] |

| Kaempferol | Rat | 100 mg/kg Oral | - | ~1-2 h | 0.76 ± 0.1 hrµg/ml (systemic) | ~2% | - | [6] |

| Kaempferol | Rat | 250 mg/kg Oral | - | - | - | - | - | [2] |

| Kaempferol Glucuronides | Rat | 100 mg/kg Oral | - | - | 2.81 ± 0.69 hrµg/ml (systemic) | - | - | [6] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation where available.

Experimental Protocols

The determination of the bioavailability and metabolism of this compound involves a range of in vitro and in vivo experimental models and analytical techniques.

In Vivo Pharmacokinetic Studies

-

Animal Models: Male Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies.[11]

-

Compound Administration:

-

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) and administered via the tail vein to determine absolute bioavailability.[11]

-

Oral (PO): The compound is administered by oral gavage.

-

-

Sample Collection: Blood samples are collected at various time points from the tail vein or postorbital venous plexus.[15] Plasma is separated by centrifugation and stored at -80°C until analysis.[15] Urine and feces may also be collected.

-

Sample Analysis: Plasma and urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form for total kaempferol quantification. The concentrations of kaempferol and its metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS/MS) detection.

In Vitro Metabolism Studies

-

Cell Models: Caco-2 cell monolayers are a widely used in vitro model to study intestinal absorption and metabolism.[14]

-

Microsomal Assays: Liver and small intestinal microsomes from rats (RLM and RSiM) are used to investigate phase I and phase II metabolism.[6] These assays involve incubating the compound with microsomes fortified with necessary cofactors like NADPH for oxidation and UDPGA for glucuronidation.[6]

-

Enzyme Hydrolysis: Specific enzymes like β-glucuronidase and sulfatase are used to identify glucuronide and sulfate conjugates, respectively.[14]

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Signaling Pathways Modulated by Kaempferol

Caption: Signaling pathways modulated by Kaempferol.

Experimental Workflow for In Vivo Bioavailability Studies

Caption: Workflow for in vivo bioavailability studies.

Conclusion

The bioavailability of this compound is a complex process governed by intestinal deglycosylation and extensive first-pass metabolism. The aglycone, kaempferol, is absorbed and subsequently undergoes significant phase I and phase II metabolism, primarily glucuronidation and sulfation, leading to the circulation of conjugated metabolites. The overall bioavailability of kaempferol from its glycosides is low. Future research should focus on strategies to enhance the bioavailability of kaempferol, such as the development of novel delivery systems or co-administration with inhibitors of metabolic enzymes. A deeper understanding of the biological activities of the various kaempferol metabolites is also crucial for elucidating the full therapeutic potential of dietary kaempferol glycosides. This technical guide provides a foundational resource for researchers and professionals working to unlock the health benefits of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardio" by Wijdan M. Dabeek and Melissa Ventura Marra [researchrepository.wvu.edu]

- 9. extrasynthese.com [extrasynthese.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. A Critical Review of Kaempferol in Intestinal Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Kaempferol 7-O-glucoside

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Kaempferol 7-O-glucoside (also known as populnin). It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a consolidated resource for the structural characterization of this significant flavonoid glycoside.

Molecular Structure

This compound is a flavonoid consisting of a kaempferol aglycone linked to a β-D-glucopyranosyl moiety at the 7-hydroxyl position. The structure is composed of a flavone backbone with hydroxyl groups at positions 3, 5, and 4', and the glucose unit attached at position 7.

Caption: Logical relationship of the this compound structure.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of flavonoid glycosides, which aids in identifying the aglycone and sugar moieties.

Data Summary

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a high-resolution analyzer like Quadrupole Time-of-Flight (QToF), is commonly used. Analysis in negative ion mode is often preferred for flavonoids.[1] The exact mass and fragmentation data are pivotal for structural confirmation.[2][3]

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₁ | [2][3][4] |

| Molecular Weight | 448.4 g/mol | [3] |

| Exact Mass | 448.10056 Da | [3] |

| Ionization Mode | ESI-Negative | [1][2][3] |

| Precursor Ion [M-H]⁻ | m/z 447.093 | [2][3] |

| Key Fragment Ion [Aglycone-H]⁻ | m/z 285.040 | [2][3] |

MS/MS Fragmentation Pathway

The primary fragmentation event in the MS/MS analysis of this compound is the cleavage of the O-glycosidic bond. This results in the loss of the glucose unit (162 Da), yielding a prominent fragment ion corresponding to the deprotonated kaempferol aglycone.

Caption: Primary MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS

A generalized protocol for the analysis of flavonoid glycosides using an LC-MS system is as follows.[1][5]

-

Sample Preparation : Plant material is extracted with a solvent such as methanol or ethanol. The crude extract is then filtered and diluted to an appropriate concentration for analysis.

-

Chromatography : Separation is typically achieved on a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm).[3]

-

Mobile Phase : A gradient elution is employed, commonly using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Gradient Program : A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate : Maintained around 0.2-0.4 mL/min.

-